4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide
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Overview
Description
4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a pyridine moiety. It has been studied for its potential biological activities and its role in medicinal chemistry.
Preparation Methods
The synthesis of 4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 4-benzylpiperazine with 2-oxo-2-(pyridin-3-ylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyridine groups can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their medicinal properties.
Benzylpiperazine derivatives: These compounds have a similar piperazine ring and benzyl group, and are known for their psychoactive effects.
Pyridine-based compounds: These compounds include a pyridine ring and have diverse applications in medicinal chemistry and materials science. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H23N5O2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N5O2/c25-18(22-17-7-4-8-20-13-17)14-21-19(26)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,26)(H,22,25) |
InChI Key |
PTNIGXCNTGJNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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